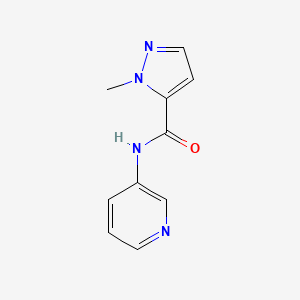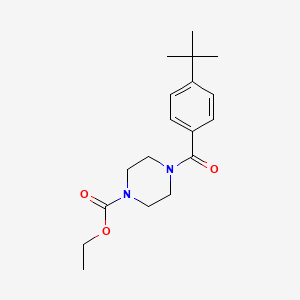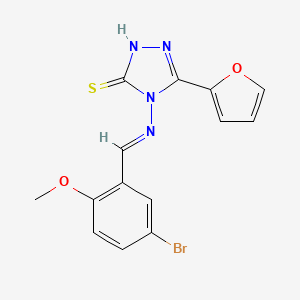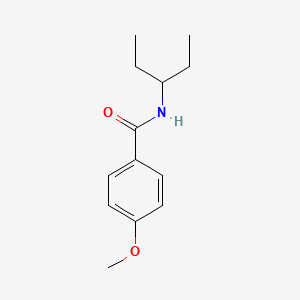![molecular formula C17H23N7O2 B5516665 N-ethyl-2-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5516665.png)
N-ethyl-2-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-2-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine is a useful research compound. Its molecular formula is C17H23N7O2 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.19132300 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antiproliferative Activity
Research has focused on the synthesis of derivatives related to N-ethyl-2-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine and their evaluation against human cancer cell lines. For instance, Mallesha et al. (2012) synthesized a series of derivatives and evaluated their antiproliferative effects using the MTT assay method against four human cancer cell lines, identifying compounds with significant activity, highlighting the compound's potential as an anticancer agent (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Antimicrobial and Anti-inflammatory Agents
A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel derivatives aiming to explore their anti-inflammatory and analgesic activities. This research identified compounds with high inhibitory activity on COX-2 selectivity, showing promising analgesic and anti-inflammatory properties, which suggests potential for therapeutic application in controlling inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cholinesterase Inhibitors
Anikienko et al. (2004) explored the synthesis of 6-methyluracil and alloxazine derivatives, including piperazine groups, for anticholinesterase activity. Compounds with specific structural features demonstrated high anticholinesterase activity, revealing the compound's potential use in treating conditions associated with cholinesterase activity, such as Alzheimer's disease (Anikienko, Bychikhin, Kurochkin, Reznik, Akamsin, & Galyametdinova, 2004).
Photophysical Properties and Charge Transfer
Cuquerella, Miranda, and Bosca (2006) investigated the photophysical properties of norfloxacin and its derivatives, including the role of the piperazinyl group in the behavior of the quinoline ring. This study provides insights into the electronic structure and behavior of similar compounds, offering a foundation for designing fluorescent markers or probes in biological systems (Cuquerella, Miranda, & Bosca, 2006).
Antihypertensive Agents
Bayomi, Abdelal, El-Ashry, and Ghoneim (1999) synthesized a series of triazolopyrimidines with piperazine moieties, testing them for antihypertensive activity. This research identified compounds with promising antihypertensive effects, indicating the potential for developing new treatments for hypertension (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[4-[6-(ethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-pyrimidin-2-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O2/c1-3-18-14-11-15(22-13(2)21-14)23-7-9-24(10-8-23)16(25)12-26-17-19-5-4-6-20-17/h4-6,11H,3,7-10,12H2,1-2H3,(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLJYOKEXBRKOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C)N2CCN(CC2)C(=O)COC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(2-Tert-butylphenoxy)acetamido]benzamide](/img/structure/B5516582.png)

![2-methyl-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5516593.png)
![6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5516596.png)
![4-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5516611.png)
![2-[4-[(E)-[(2-phenylsulfanylacetyl)hydrazinylidene]methyl]phenoxy]acetamide](/img/structure/B5516623.png)

![4-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-N,N-dimethylaniline](/img/structure/B5516636.png)




![8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B5516681.png)
![N-methyl-4-{[(3-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5516685.png)
